

In-Depth Technical Guide: PRL-2915 (CAS No. 209006-18-8)

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Compound of Interest

Compound Name: PRL 2915

Cat. No.: B3251364

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Core Compound Information

PRL-2915 is a potent and selective synthetic peptide antagonist of the human somatostatin receptor subtype 2 (hsst2). Its systematic chemical name is L-Alaninamide, 4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-, cyclic (2 → 7)-disulfide.^[1] It is a cyclic disulfide octapeptide analogue of somatostatin.

Property	Value	Source
CAS Number	209006-18-8	^[1]
Molecular Formula	C ₅₉ H ₇₁ ClN ₁₂ O ₈ S ₂	^[1]
Molecular Weight	1175.85 g/mol	^[1]
Appearance	White to off-white solid	^[1]
Purity (LCMS)	≥99%	^[1]
Solubility	Soluble in DMSO (100 mg/mL)	^[2] ^[3]

Mechanism of Action and Pharmacological Profile

PRL-2915 functions as a competitive antagonist at the human somatostatin receptor subtype 2 (hsst2), exhibiting high binding affinity. It demonstrates selectivity for hsst2 over other somatostatin receptor subtypes and the urotensin II receptor.

Binding Affinity Data

The following table summarizes the binding affinities (K_i) of PRL-2915 for various human somatostatin receptor subtypes and the urotensin II receptor.

Receptor Subtype	K_i (nM)	Source
hsst1	>1000	[4]
hsst2	12	[3][4][5]
hsst3	100	[4]
hsst4	895	[4]
hsst5	520	[4]
rat urotensin II receptor	293	[4]
human urotensin II receptor	562	[4]

Functional Activity

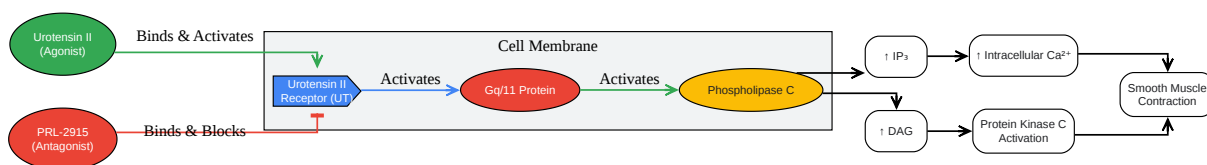
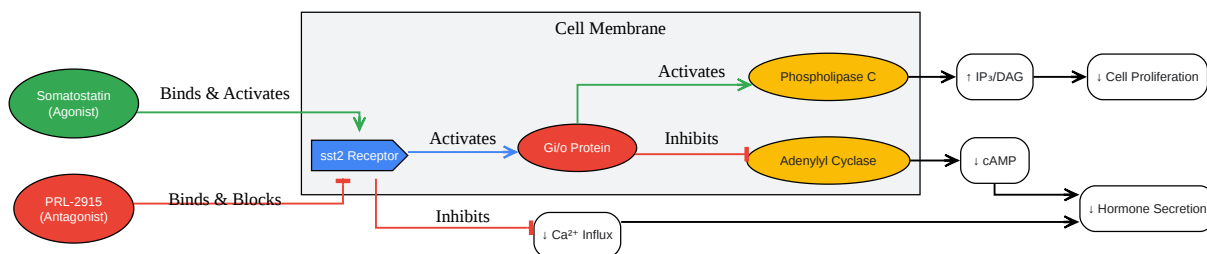
In functional assays, PRL-2915 has been shown to dose-dependently block the tonic contractions induced by human urotensin II in rat aortic rings, with an IC_{50} of 1.8 nM in a rat antagonist bioassay versus somatostatin.[4] This suggests that PRL-2915 can effectively antagonize the physiological effects mediated by sst2 activation. The compound displayed no agonist activity when tested alone at concentrations up to 10 μ M.

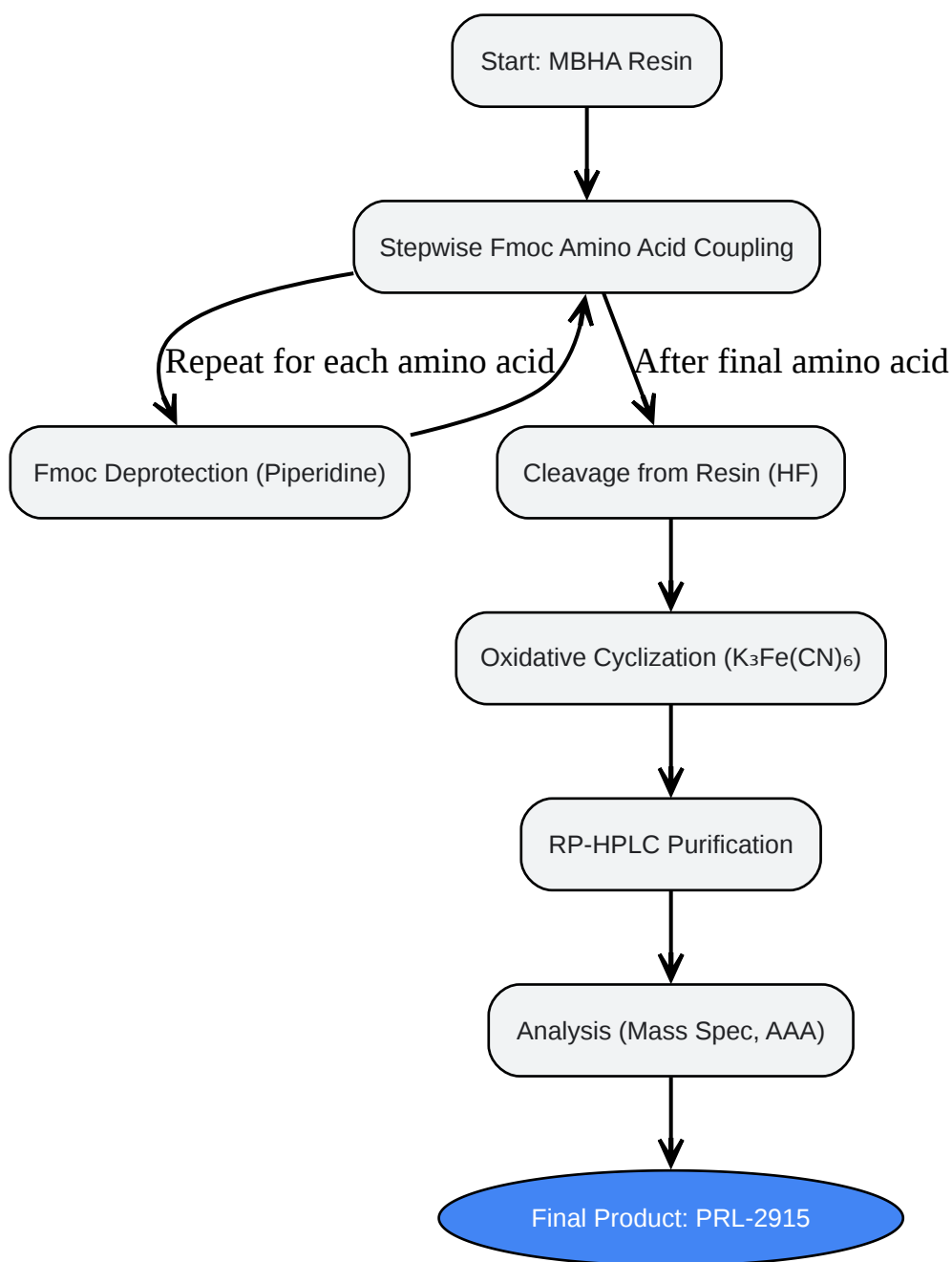
Signaling Pathways

As an antagonist, PRL-2915 blocks the downstream signaling cascades initiated by the activation of the sst2 receptor. Understanding these pathways is crucial for elucidating its mechanism of action.

Somatostatin Receptor 2 (sst2) Signaling Pathway

The sst2 receptor is a G-protein coupled receptor (GPCR). Its activation by somatostatin or other agonists typically leads to inhibitory cellular responses. PRL-2915 prevents these signaling events from occurring.





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